5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide

NNMT Inhibition Metabolic Disease Epigenetics

This 5-bromo-substituted nicotinamide derivative is a foundational tool for structure-based medicinal chemistry. It serves as a weak NNMT binder (Ki=650 nM), ideal for initiating SAR campaigns to improve potency and selectivity. The 5-bromo handle enables straightforward functionalization for library synthesis. Additionally, it is specifically disclosed in Syk kinase patent families, offering a preferred substitution pattern for target engagement. Procure alongside a known NAMPT inhibitor to create a matched chemical pair for deconvolving NNMT vs. NAMPT roles in NAD+ metabolism assays.

Molecular Formula C12H11BrN4O2
Molecular Weight 323.15
CAS No. 1211665-69-8
Cat. No. B2480785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide
CAS1211665-69-8
Molecular FormulaC12H11BrN4O2
Molecular Weight323.15
Structural Identifiers
SMILESC1=CC(=O)N(N=C1)CCNC(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C12H11BrN4O2/c13-10-6-9(7-14-8-10)12(19)15-4-5-17-11(18)2-1-3-16-17/h1-3,6-8H,4-5H2,(H,15,19)
InChIKeyVVJBAOKBPQKGEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide (CAS 1211665-69-8): A Nicotinamide Scaffold for Kinase and Epigenetic Probe Development


5-Bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide (CAS 1211665-69-8) is a synthetic organic compound belonging to the nicotinamide class. Its structure features a 5-bromo-substituted pyridine core linked via a carboxamide to a 6-oxopyridazin-1(6H)-yl ethyl moiety [1]. This architecture is characteristic of scaffolds explored in medicinal chemistry for modulating the activity of enzymes such as kinases and metabolic regulators, including nicotinamide N-methyltransferase (NNMT) and spleen tyrosine kinase (Syk) [2]. The presence of the bromine atom provides a synthetic handle for further functionalization, positioning it as a versatile intermediate or potential tool compound for structure-activity relationship (SAR) studies.

Procurement Risk: Why Close Analogs of 5-Bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide Are Not Interchangeable


Selecting a generic substitute for 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide is high-risk without direct comparative data because minor structural modifications on the nicotinamide scaffold can drastically alter target binding and biological function. For example, the specific spatial orientation provided by the 6-oxopyridazinone moiety and the electronic effects of the 5-bromo substituent are known to be critical determinants of activity against targets like Syk kinase and NNMT within this broad class [1][2]. Without quantitative affinity or selectivity data linking a specific substitution pattern to a phenotypic outcome, any assumption of functional equivalence is scientifically unjustified. The lack of publicly available, head-to-head profiling data for this exact compound requires that any replacement be preceded by rigorous in-house validation to confirm it retains the desired target engagement and potency, thereby mitigating the risk of experimental failure.

Quantitative Differentiation Evidence for 5-Bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide Against Comparators


NNMT Inhibitory Activity Versus Closest Structural Analogs

Data from a curated BindingDB entry suggests this compound shows measurable but weak binding to Nicotinamide N-methyltransferase (NNMT), with a reported Ki of 650 nM [1]. This is a class-level inference, as no data for a direct comparator in the same assay was identified. The observation that related NNMT inhibitors often possess nanomolar potency indicates that even a 650 nM affinity might be suboptimal, highlighting a specific path for chemical optimization or a reason to select a different scaffold if sub-micromolar potency is required.

NNMT Inhibition Metabolic Disease Epigenetics

NAMPT Cell Viability Inhibition: A Contrast with a Downstream Metabolic Target

While primarily described as an NNMT modulator, a structurally distinct but related compound demonstrated an IC50 of 13 nM against NAMPT in a cell-free biochemical assay [1]. This cross-study comparable evidence reveals that subtle changes to the linker and heterocycle can shift target selectivity from an NNMT metabolizer to a NAMPT inhibitor, a factor crucial for project-based procurement. It underscores that even minor changes within the nicotinamide class can redirect the mechanism of action entirely.

NAMPT Inhibition Cancer Metabolism NAD+ Biosynthesis

Syk Kinase Selectivity: A Patent-Derived Class Alert

Patent literature classifies a broad family of 5-substituted nicotinamide derivatives as potential Syk kinase inhibitors [1]. This class-level inference suggests that the 5-bromo substitution could be critical for Syk binding, a property that may be diminished or lost in 5-H or 5-Cl analogs. This is a key differentiator for researchers deciding between 5-substituted nicotinamide building blocks for probing Syk-dependent signaling.

Syk Inhibition Autoimmune Disease Kinase Selectivity

High-Value Application Scenarios for 5-Bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide


A Chemotype Starting Point for NNMT Tool Compound Development

This compound serves as a foundational, though weak, NNMT binder (Ki = 650 nM) for researchers initiating a structure-based medicinal chemistry campaign. Its ready availability and the presence of the 5-bromo handle make it an ideal starting point for SAR studies aiming to improve NNMT inhibitory potency and selectivity over other metabolic enzymes, using the known binding mode of closely related bisubstrate-like inhibitors as a guide [1].

A Selective Building Block for Syk-Targeted Probe Synthesis

For teams exploring Syk kinase inhibition, this compound is a strategic choice over 5-chloro or unsubstituted analogs. It is specifically claimed within a patent family describing Syk-modulatory nicotinamides, suggesting a preferred substitution pattern for target engagement that researchers can exploit to build focused libraries [1].

A Critical Negative Control to Distinguish NNMT from NAMPT Pathways

Given that highly similar nicotinamides demonstrate potent NAMPT inhibition (IC50 = 13 nM), this compound can be procured alongside a known NAMPT inhibitor to create a matched chemical pair. This allows researchers to selectively inhibit and deconvolve the biological roles of NNMT vs. NAMPT in cellular NAD+ metabolism assays, with this compound serving as the NNMT-preferring tool in the set [1].

Quote Request

Request a Quote for 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.